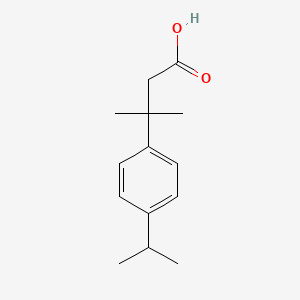

![molecular formula C7H14N2 B2909552 1-Azabicyclo[2.2.2]octan-4-amine CAS No. 22766-61-6](/img/structure/B2909552.png)

1-Azabicyclo[2.2.2]octan-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

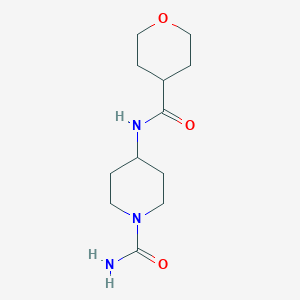

1-Azabicyclo[2.2.2]octan-4-amine is a nitrogen-containing heterocycle . It is structurally unique and exhibits diverse chemistry . This compound is a key synthetic intermediate in several total syntheses .

Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered nitrogen heterocycle fused to a cyclopentane ring . The InChI code for this compound is 1S/C7H14N2.2ClH/c8-7-1-4-9(5-2-7)6-3-7;;/h1-6,8H2;2*1H .Chemical Reactions Analysis

This compound participates in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines . For example, 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane periodate, readily prepared from commercially available 1,4-diazabicyclo[2.2.2]octane (DABCO) and sodium periodate, converts oximes and α-sulfinyl oximes to the corresponding carbonyl compounds and β-keto sulfoxides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 199.12 . Its boiling point is 259.3°C at 760 mmHg . The compound is a solid at room temperature .Mecanismo De Acción

1-azabicyclo[2.2.2]octane is a versatile chemical building block that can be used to synthesize a variety of organic compounds. The mechanism of action of 1-azabicyclo[2.2.2]octane depends on the particular reaction in which it is used. Generally, 1-azabicyclo[2.2.2]octane acts as a nucleophile, attacking electrophilic molecules and forming new bonds.

Biochemical and Physiological Effects

1-azabicyclo[2.2.2]octane is not known to have any direct biochemical or physiological effects. However, the compounds synthesized from 1-azabicyclo[2.2.2]octane may have a variety of biochemical and physiological effects, depending on the particular compound.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-azabicyclo[2.2.2]octane is a versatile chemical building block that can be used in a variety of laboratory experiments. It is relatively easy to work with, and it has a low toxicity. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Direcciones Futuras

1-azabicyclo[2.2.2]octane has many potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Future research may focus on developing new methods for synthesizing 1-azabicyclo[2.2.2]octane, as well as exploring its potential applications in the synthesis of new compounds. Additionally, research may focus on the biochemical and physiological effects of compounds synthesized from 1-azabicyclo[2.2.2]octane, as well as its potential toxicity. Furthermore, research may focus on finding new and improved uses for 1-azabicyclo[2.2.2]octane in the laboratory.

Métodos De Síntesis

1-azabicyclo[2.2.2]octane can be synthesized by several methods. The most common method is the reaction of cyclopropanecarboxylic acid with ammonia or an amine. This reaction yields the desired 1-azabicyclo[2.2.2]octane as a by-product. Other methods include the reaction of cyclopropanecarboxylic acid with an alkyl halide, a Grignard reagent, or an organolithium reagent.

Aplicaciones Científicas De Investigación

1-azabicyclo[2.2.2]octane has been used as a starting material in the synthesis of several pharmaceuticals, including the anti-cancer drug paclitaxel and the anti-inflammatory drug celecoxib. It has also been used in the synthesis of agrochemicals, such as the herbicides paraquat and diquat. In addition, 1-azabicyclo[2.2.2]octane has been used in the synthesis of a variety of other organic compounds, including polymers, surfactants, and dyes.

Propiedades

IUPAC Name |

1-azabicyclo[2.2.2]octan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-7-1-4-9(5-2-7)6-3-7/h1-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPHZCRAKOJSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

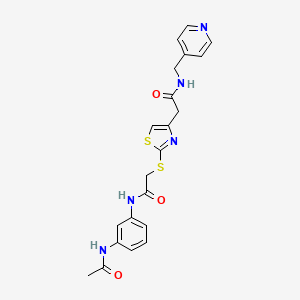

![6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2909469.png)

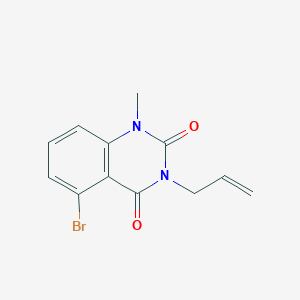

![11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one](/img/structure/B2909472.png)

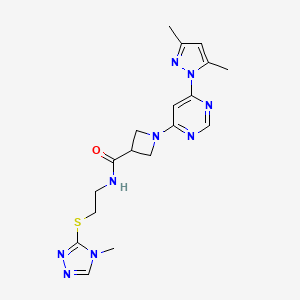

![3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B2909485.png)

![7-Methyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2909487.png)

![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B2909488.png)

![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2909491.png)